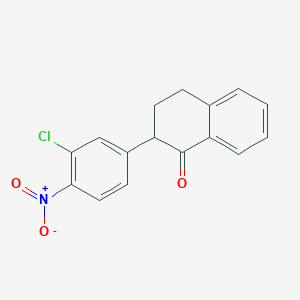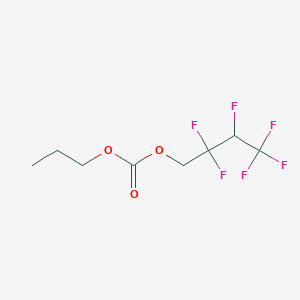
2,2,3,4,4,4-Hexafluorobutyl propyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,4,4-Hexafluorobutyl propyl carbonate is a fluorinated organic compound with the molecular formula C8H10F6O3. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of multiple fluorine atoms in its structure imparts high thermal stability and resistance to chemical degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl propyl carbonate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with propyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2,2,3,4,4,4-Hexafluorobutanol+Propyl chloroformate→2,2,3,4,4,4-Hexafluorobutyl propyl carbonate+HCl
The reaction is typically conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,4,4,4-Hexafluorobutanol and propyl carbonate.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Common nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
Hydrolysis: 2,2,3,4,4,4-Hexafluorobutanol and propyl carbonate.
Substitution: Various substituted carbonates depending on the nucleophile used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,4,4-Hexafluorobutyl propyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl propyl carbonate involves its interaction with various molecular targets depending on the application. In organic synthesis, it acts as a carbonylating agent, introducing carbonate groups into molecules. In biological systems, its fluorinated structure can interact with proteins and enzymes, potentially altering their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
Uniqueness
2,2,3,4,4,4-Hexafluorobutyl propyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to similar compounds with methacrylate or acrylate groups. This makes it particularly useful in applications requiring specific chemical properties such as high thermal stability and resistance to hydrolysis.
Eigenschaften
Molekularformel |
C8H10F6O3 |
|---|---|
Molekulargewicht |
268.15 g/mol |
IUPAC-Name |
2,2,3,4,4,4-hexafluorobutyl propyl carbonate |
InChI |
InChI=1S/C8H10F6O3/c1-2-3-16-6(15)17-4-7(10,11)5(9)8(12,13)14/h5H,2-4H2,1H3 |
InChI-Schlüssel |
JJXVWCQFGQLWAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)OCC(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


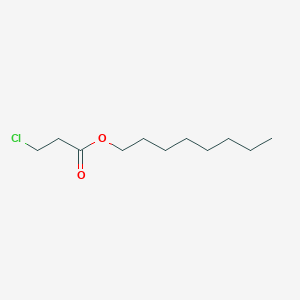



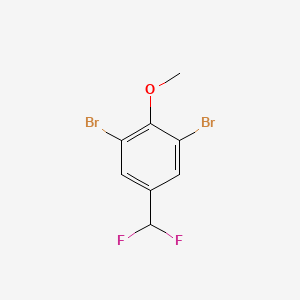
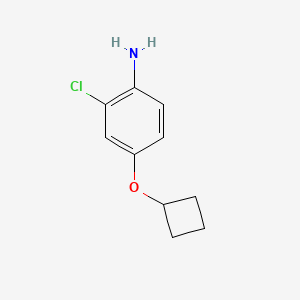

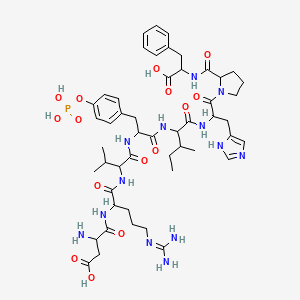
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
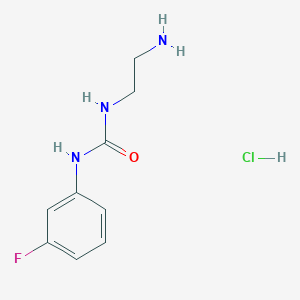

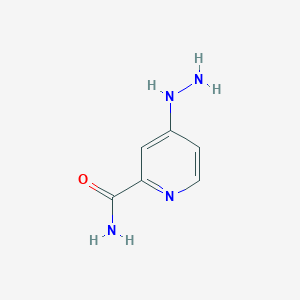
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
